molecular formula C9H14N2O2S B1521001 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide CAS No. 1036458-81-7

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Cat. No. B1521001
CAS RN: 1036458-81-7
M. Wt: 214.29 g/mol
InChI Key: ZGVGMKKEMKWSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as N-methyl-4-aminoethylbenzene-sulfonamide (MABS), is a synthetic organic compound belonging to the class of sulfonamides. MABS is widely used in chemical synthesis and as a reagent in laboratory experiments. It is also used in the medical field for its anti-inflammatory and anti-bacterial properties.

Scientific Research Applications

Organic Synthesis Intermediate

4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide: is utilized as an intermediate in organic synthesis. This compound is involved in the preparation of various organic molecules, serving as a building block that can be further modified to create a wide range of substances with potential pharmaceutical applications .

Chiral Resolution Agent

The compound can act as a chiral resolution agent. It can be used to separate enantiomers in a racemic mixture, which is crucial in the synthesis of enantiomerically pure pharmaceuticals. The ability to resolve chiral compounds is vital for the production of drugs that are safe and effective, as different enantiomers can have different biological activities .

Catalyst or Ligand in Catalysis

In catalysis, 4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide may function as a catalyst or a ligand. It can facilitate or speed up chemical reactions without being consumed in the process. Its role in catalysis can lead to more efficient industrial processes, reducing waste and improving yields .

Chemical Research and Development

This compound is significant in chemical R&D, where it’s used for developing new synthetic methodologies. Researchers can explore its reactivity and use it to discover new reactions or improve existing ones, contributing to the advancement of synthetic chemistry .

Pharmaceutical Research

In pharmaceutical research, 4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide could be a precursor in the synthesis of novel drug candidates. Its structural features might be key in the development of new therapeutic agents, especially in the field of central nervous system disorders where related structures are often explored .

Material Science

The compound’s properties may be explored in material science for the development of new materials with specific characteristics. For example, it could be used in the design of polymers or coatings with particular electrical or mechanical properties .

Safety and Hazards

The safety data sheet for the related compound “Benzenemethanol, 4-[(1R)-1-aminoethyl]-” suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

properties

IUPAC Name

4-(1-aminoethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGMKKEMKWSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.